molecular formula C26H20ClN3O3 B10894797 4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10894797
M. Wt: 457.9 g/mol
InChI Key: SQDLPZBGVJTBCL-GYHWCHFESA-N
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Description

4-(4-Chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a chlorobenzoyl group, a hydroxy group, an indole moiety, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyridyl group and the chlorobenzoyl group. The hydroxy group is usually introduced in the final steps of the synthesis.

    Indole Derivative Preparation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Pyridyl Group Introduction: The pyridyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Chlorobenzoyl Group Introduction: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst.

    Hydroxy Group Introduction: The hydroxy group can be introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to a hydroxyl group.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound can be studied for its potential biological activities. The indole moiety is known for its presence in many bioactive molecules, and the compound may exhibit interesting pharmacological properties.

Medicine

In medicine, this compound can be explored for its potential as a therapeutic agent. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. it is believed that the compound interacts with specific molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The indole moiety may interact with protein receptors, while the chlorobenzoyl group may enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobenzoyl)-2-methyl-1H-indol-3-yl acetic acid: This compound shares the chlorobenzoyl and indole moieties but differs in the presence of an acetic acid group.

    Methyl (3-((4-chlorobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate: This compound also contains the chlorobenzoyl and indole moieties but has a hydrazono and oxo group.

Uniqueness

4-(4-Chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the pyridyl group adds an additional site for interaction with biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C26H20ClN3O3

Molecular Weight

457.9 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H20ClN3O3/c27-18-10-8-16(9-11-18)24(31)22-23(21-7-3-4-13-28-21)30(26(33)25(22)32)14-12-17-15-29-20-6-2-1-5-19(17)20/h1-11,13,15,23,29,31H,12,14H2/b24-22-

InChI Key

SQDLPZBGVJTBCL-GYHWCHFESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(/C(=C(\C4=CC=C(C=C4)Cl)/O)/C(=O)C3=O)C5=CC=CC=N5

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CC=CC=N5

Origin of Product

United States

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